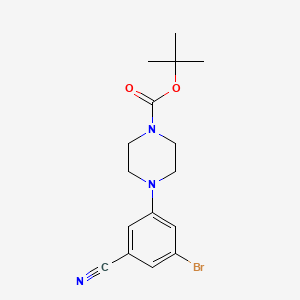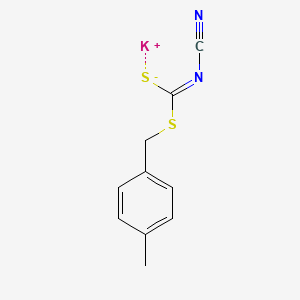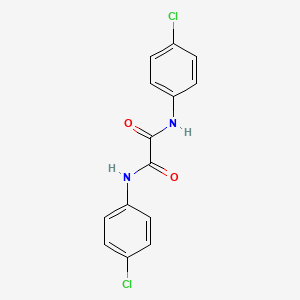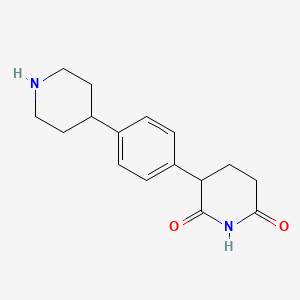
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its role as a functionalized cereblon ligand, which is crucial in the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). These PROTACs are instrumental in targeted protein degradation, a promising approach in drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione typically involves the reaction of piperidine derivatives with phenyl compounds under specific conditions. One common method includes the use of peptide coupling reactions due to the presence of an amine group in the compound. This allows for rapid conjugation with carboxyl linkers .
Industrial Production Methods
Industrial production of this compound often involves large-scale peptide coupling reactions. The process is optimized to ensure high yield and purity, with reaction conditions carefully controlled to maintain the integrity of the compound. The storage conditions for the compound are typically between 2-8°C to preserve its stability .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in treating various diseases by degrading disease-causing proteins.
Industry: Used in the production of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The compound exerts its effects by acting as a cereblon ligand. Cereblon is a protein that plays a crucial role in the ubiquitin-proteasome system, which is responsible for degrading unwanted proteins in the cell. By binding to cereblon, 3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione facilitates the recruitment of target proteins to the proteasome, leading to their degradation. This mechanism is the basis for its use in PROTACs, which are designed to selectively degrade disease-causing proteins .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Fluoro-4-piperidin-4-ylphenylamino)piperidine-2,6-dione: Similar in structure but contains a fluorine atom, which can affect its reactivity and binding properties.
3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione: Contains a hydroxymethyl group, which can influence its solubility and interaction with other molecules.
Uniqueness
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione is unique due to its specific structure that allows for rapid conjugation with carboxyl linkers and its role as a cereblon ligand. This makes it particularly valuable in the development of PROTACs for targeted protein degradation .
Propiedades
Fórmula molecular |
C16H20N2O2 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
3-(4-piperidin-4-ylphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H20N2O2/c19-15-6-5-14(16(20)18-15)13-3-1-11(2-4-13)12-7-9-17-10-8-12/h1-4,12,14,17H,5-10H2,(H,18,19,20) |
Clave InChI |
GUOOMEBKSXTZMP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)C3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


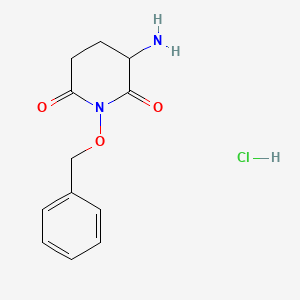
![(S)-2-((1,4-dioxan-2-yl)methoxy)-4-oxo-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-9-yl trifluoromethanesulfonate](/img/structure/B13912453.png)

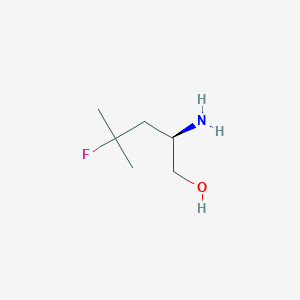
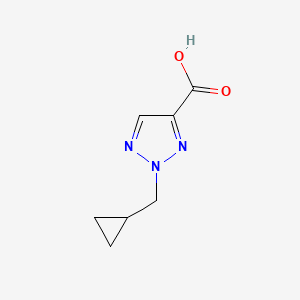

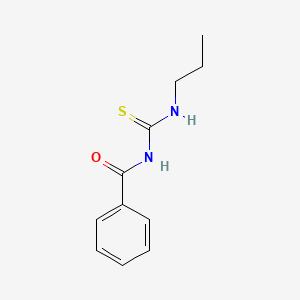
![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)

